molecular formula C12H18O3S B3314358 Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]- CAS No. 95183-65-6

Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]-

Cat. No.: B3314358
CAS No.: 95183-65-6
M. Wt: 242.34 g/mol
InChI Key: XCAFZAPBIFLUQG-UHFFFAOYSA-N
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Description

Ethanol, 2-[2-[2-(Phenylthio)ethoxy]ethoxy]- is a high-purity organic compound designed for advanced research and development. This molecule integrates a phenylthio ether group with a triethylene glycol-like chain, creating a versatile bifunctional intermediate valuable for organic synthesis, materials science, and pharmaceutical development. Its structure suggests potential as a building block for novel ligands in catalysis or for modifying polymers to impart specific characteristics. The ether backbone, similar to that of glycol ether solvents , may contribute to favorable solubility properties, aiding in the formulation and processing of complex chemical entities. Researchers can leverage this compound to develop new substances, such as potential Bcl-2 inhibitors for cancer therapy research, a known application area for related phenylthioethanol intermediates . The presence of the sulfur atom also makes it a candidate for creating advanced conductive materials or functionalized surfaces. This product is supplied with comprehensive analytical data to guarantee quality and consistency for your research applications. This product is intended for laboratory research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[2-(2-phenylsulfanylethoxy)ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3S/c13-6-7-14-8-9-15-10-11-16-12-4-2-1-3-5-12/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAFZAPBIFLUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00759400
Record name 2-{2-[2-(Phenylsulfanyl)ethoxy]ethoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00759400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95183-65-6
Record name 2-{2-[2-(Phenylsulfanyl)ethoxy]ethoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00759400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]- typically involves the reaction of 2-(phenylthio)ethanol with ethylene oxide under controlled conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-(phenylthio)ethanol attacks the ethylene oxide, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylthio group to a thiol or a sulfide.

    Substitution: The ethoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium alkoxides or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various ethoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]- involves its interaction with various molecular targets. The phenylthio group can engage in π-π interactions with aromatic residues in proteins, while the ethoxy chains can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogs with Aromatic Sulfur Groups

Ethanol, 2-[2-[2-[[(4-methoxyphenyl)methyl]thio]ethoxy]ethoxy]- (CAS: 374807-94-0)
  • Structure : Similar to the target compound but includes a 4-methoxybenzylthio group (-S-CH₂-C₆H₄-OCH₃).
  • Molecular Formula : C₁₄H₂₂O₄S (identical backbone) .
  • Boiling points and solubility in polar solvents are likely higher due to enhanced polarity.
2-(2-Thienyl)ethanol (CAS: 5402-55-1)
  • Structure: Features a thiophene ring (a sulfur-containing heterocycle) directly attached to ethanol.
  • Molecular Formula : C₆H₈OS .
  • Applications : Used as a pharmaceutical intermediate, leveraging the thiophene’s bioactivity .
  • Contrast : The absence of ethoxy chains reduces hydrophilicity compared to the target compound.

Ethoxylated Alcohols with Alkyl/Aryl Substituents

2-[2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethoxy]ethanol (CAS: 1559-37-1)
  • Structure : Branched 2-ethylhexyl group replaces the phenylthio moiety.
  • Molecular Formula : C₁₄H₃₀O₄ (MW: 262.39) .
  • Properties : Lower polarity due to the alkyl chain, resulting in higher lipophilicity. Used as a surfactant or plasticizer.
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]- (CAS: 112-35-6)
  • Structure : Methoxy-terminated ethoxy chain.
  • Molecular Formula : C₇H₁₆O₄ (MW: 164.20) .
  • Boiling Point : 245–250°C (literature range) .
  • Applications : Common solvent in coatings and electronics due to moderate polarity.

Sulfur-Containing Ethoxylated Compounds

Nonylphenol Triethoxy Ether Sulfate Ammonium Salt (CAS: 63351-73-5)
  • Structure: Nonylphenol core with three ethoxy groups and a sulfate ester.
  • Applications: Industrial surfactant with notable environmental persistence .
  • Contrast: The sulfate group increases water solubility, but nonylphenol’s endocrine-disrupting properties raise regulatory concerns compared to phenylthio derivatives .

Physicochemical Properties Comparison

Property Target Compound 2-Ethylhexyl Analog Methoxyethoxy Analog
Molecular Weight 286.39 262.39 164.20
Polarity High (S atom) Low (alkyl chain) Moderate (methoxy)
Boiling Point (°C) Not reported ~300 (estimated) 245–250
Solubility Polar solvents Nonpolar solvents Water-miscible

Biological Activity

Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]- (CAS Number: 95183-65-6) is a chemical compound notable for its unique structure, which includes a phenylthio group attached to an ethoxy chain and an ethanol backbone. This compound has garnered interest in various fields, including medicinal chemistry and biological research, due to its potential biological activities and applications.

Chemical Structure

The chemical structure of Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]- can be represented as follows:

C12H18O3S\text{C}_{12}\text{H}_{18}\text{O}_{3}\text{S}

This structure is characterized by its extended ethoxy chains and the presence of a phenylthio group, which contribute to its distinct chemical reactivity and biological activity.

The biological activity of Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]- is primarily attributed to its ability to interact with various molecular targets. The phenylthio group can engage in π-π interactions with aromatic residues in proteins, while the ethoxy chains can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Research Findings

  • Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties by donating hydrogen atoms or electrons to neutralize free radicals, preventing oxidative damage .
  • Anti-inflammatory Effects : Compounds structurally related to Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]- have shown anti-inflammatory effects, possibly through the induction of autophagy and modulation of inflammatory pathways .
  • Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
  • Cytotoxicity : Preliminary studies indicate that Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]- may exhibit selective cytotoxicity towards certain cancer cell lines while sparing normal cells .

Study on Antioxidant Properties

A study published in MDPI highlighted that compounds with extended alkoxy chains possess enhanced antioxidant activity due to increased resonance stabilization of the phenolic radicals formed during oxidation processes. This study suggests that Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]- may similarly exhibit potent antioxidant effects due to its structural characteristics .

Cytotoxicity Evaluation

In a recent evaluation of various PNP inhibitors based on similar structures, compounds were screened for their cytotoxic effects on T-lymphoblastic cell lines. Results indicated low nanomolar inhibitory activities against pathogenic enzymes, suggesting that Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]- could be a candidate for further investigation in cancer therapy .

Comparative Analysis with Related Compounds

Compound NameStructureNotable Activity
Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]-C12H18O3SAntioxidant, Anti-inflammatory
2-(Phenylthio)ethanolC8H10OSPrecursor for synthesis
2-(Methylthio)ethanolC8H10OSAntimicrobial

Unique Characteristics

Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]- is unique due to its combination of an extended ethoxy chain and a phenylthio group. This structural configuration imparts distinct chemical reactivity and biological activity compared to similar compounds.

Q & A

Q. What are the recommended synthetic routes for Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]- with high purity?

To synthesize this compound, a multi-step approach is typically employed. First, introduce the phenylthio group via nucleophilic substitution or thiol-ene chemistry, followed by sequential ethoxylation using ethylene oxide or glycol derivatives. Critical steps include:

  • Etherification : Use catalysts like NaH or KOH to facilitate alkoxylation reactions, as demonstrated in similar ethoxy-substituted ethanol syntheses .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or fractional distillation to isolate intermediates. Final purity can be verified via HPLC (>98% purity threshold) .

Q. How should researchers characterize the structural and thermal properties of this compound?

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm ethoxy chain connectivity and phenylthio group placement. Compare chemical shifts with analogous compounds (e.g., 2-(2-ethoxyethoxy)ethanol) .
  • Mass Spectrometry : High-resolution MS (HRMS) or electron ionization (EI-MS) can validate molecular weight and fragmentation patterns. Reference NIST spectral libraries for ethoxylated alcohols .
  • Thermodynamics : Measure boiling point and vapor pressure using differential scanning calorimetry (DSC). Compare with data from structurally similar compounds (e.g., ΔvapH values in NIST reports) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Ensure fume hoods for volatile intermediates.
  • Reproductive Toxicity : Given the risks associated with ethoxylated solvents (e.g., reproductive hazards in ), limit exposure for pregnant researchers and conduct regular air monitoring .
  • Spill Management : Follow CLP Regulation (EC) No. 1272/2008 guidelines for organic solvents, including neutralization with inert adsorbents .

Advanced Research Questions

Q. How can researchers resolve contradictions in solvent compatibility data for this compound?

Discrepancies often arise from impurities or solvent polarity effects. To address this:

  • Purity Verification : Use GC-MS or 1H^1H-NMR to confirm absence of side products (e.g., unreacted thiophenol).
  • Solvent Screening : Test solubility in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents. Reference phase diagrams for ethoxylated alcohols .
  • Computational Modeling : Apply COSMO-RS or Hansen solubility parameters to predict solvation behavior, adjusting for the phenylthio group’s hydrophobicity .

Q. What experimental designs are optimal for studying its biodegradation in environmental models?

  • Aerobic/Anaerobic Systems : Use OECD 301B (Ready Biodegradability) tests with activated sludge. Monitor metabolites via LC-MS, focusing on sulfoxide/sulfone derivatives.
  • Kinetic Analysis : Apply Michaelis-Menten models to enzyme-mediated degradation rates, referencing protocols for glycol ethers in .
  • Control Variables : Maintain pH (6–8) and temperature (25°C) to mimic natural conditions, as deviations may skew microbial activity .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining yield?

  • Catalyst Optimization : Replace batch reactors with flow chemistry setups to enhance reaction uniformity. Use heterogeneous catalysts (e.g., Amberlyst-15) for easier recovery .
  • In-Process Monitoring : Implement inline FT-IR or Raman spectroscopy to track ethoxylation progress and minimize byproducts .
  • Energy Efficiency : Optimize exothermic steps (e.g., ethylene oxide addition) using jacketed reactors with precise temperature control .

Q. What advanced analytical techniques are required to study its interaction with biomolecules?

  • Surface Plasmon Resonance (SPR) : Measure binding affinity with proteins (e.g., serum albumin) using immobilized ligands.
  • Molecular Dynamics (MD) Simulations : Model hydrophobic interactions between the phenylthio group and lipid bilayers, referencing force fields for sulfur-containing compounds .
  • Cryo-EM : Visualize structural changes in membrane proteins exposed to the compound, using protocols from glycol ether studies .

Data Contradiction Analysis

Q. How should conflicting toxicity data between in vitro and in vivo models be addressed?

  • Dose-Response Calibration : Normalize exposure levels using allometric scaling (e.g., mg/kg body weight).
  • Metabolite Profiling : Compare in vitro hepatocyte metabolism with in vivo plasma samples via LC-HRMS to identify bioactive intermediates .
  • Model Validation : Use human organ-on-a-chip systems to bridge gaps between cell lines and animal data, as recommended in .

Q. What methodologies reconcile discrepancies in thermal stability reported across studies?

  • Controlled Atmospheres : Conduct thermogravimetric analysis (TGA) under nitrogen vs. air to assess oxidation effects.
  • Kinetic Parameters : Calculate activation energy (Ea) using Flynn-Wall-Ozawa isoconversional method, referencing NIST decomposition data for ethoxylated compounds .
  • Replicate Studies : Standardize heating rates (e.g., 10°C/min) and sample mass (5–10 mg) to minimize experimental variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]-
Reactant of Route 2
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Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]-

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